molecular formula C13H11N3O3 B2457512 (Z)-5-(1H-benzo[d]imidazol-2-yl)-5-cyano-4-hydroxypent-4-enoic acid CAS No. 305372-45-6

(Z)-5-(1H-benzo[d]imidazol-2-yl)-5-cyano-4-hydroxypent-4-enoic acid

Cat. No.: B2457512
CAS No.: 305372-45-6
M. Wt: 257.249
InChI Key: UJQMBJVBKOXMNL-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(1H-benzo[d]imidazol-2-yl)-5-cyano-4-hydroxypent-4-enoic acid is a complex organic compound featuring a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The compound’s structure includes a cyano group, a hydroxyl group, and a pentenoic acid chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(1H-benzo[d]imidazol-2-yl)-5-cyano-4-hydroxypent-4-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through interactions with specific enzymes and receptors. The benzimidazole moiety can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The cyano and hydroxyl groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer a broad range of reactivity and biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

(Z)-5-(1H-benzimidazol-2-yl)-5-cyano-4-hydroxypent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c14-7-8(11(17)5-6-12(18)19)13-15-9-3-1-2-4-10(9)16-13/h1-4,17H,5-6H2,(H,15,16)(H,18,19)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQMBJVBKOXMNL-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(CCC(=O)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C(/CCC(=O)O)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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